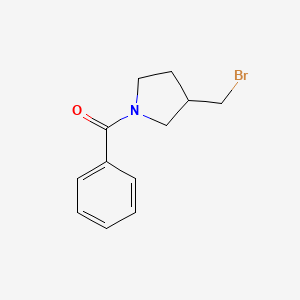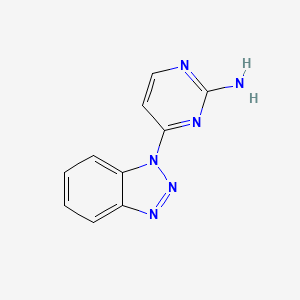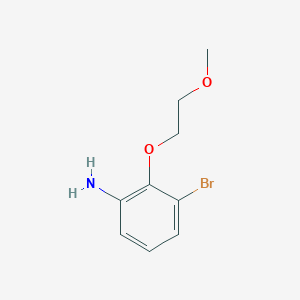
3-Bromo-2-(2-methoxyethoxy)phenylamine
Descripción general
Descripción
“3-Bromo-2-(2-methoxyethoxy)phenylamine” is a chemical compound with the molecular formula C9H12BrNO2 . It’s a versatile material used in scientific research. Its unique structure allows for diverse applications.
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(2-methoxyethoxy)phenylamine” consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . Further detailed analysis of the molecular structure was not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Novel pyrimidine derivatives and their antimicrobial activity were explored through the synthesis of 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives. These compounds were synthesized and evaluated for their in vitro antimicrobial activity, showcasing the potential of brominated and methoxy substituted compounds in the development of new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Nematicidal Activity
- Research on the synthesis of substituted phenyl-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives demonstrated the potential of brominated phenyl compounds in agricultural applications. These synthesized compounds were evaluated for their nematicidal activity against root-knot nematode (Meloidogyne javanica), illustrating the utility of such compounds in pest management (Kumari et al., 2014).
Synthesis of Heterocycles
- The controlled synthesis of poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene] (MDMO-PPV) and block copolymers thereof demonstrated the versatility of bromine functional materials in polymer chemistry. This research highlights the application of brominated compounds in the synthesis of polymers with various molecular weights, showcasing their potential in material science (Vandenbergh et al., 2012).
Antibacterial Agents
- The synthesis and characterization of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives and their evaluation as antibacterial agents against common pathogens such as Escherichia coli and Staphylococcus aureus underline the importance of brominated and methoxy substituted compounds in the development of new antibacterial drugs (Zhou et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-2-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWULLVCZKPZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-methoxy-ethoxy)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)
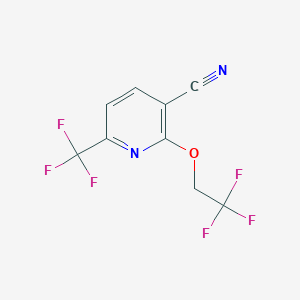

amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
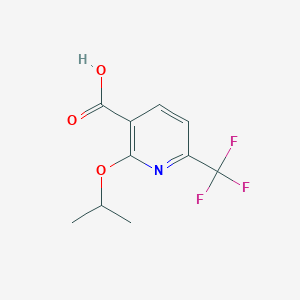
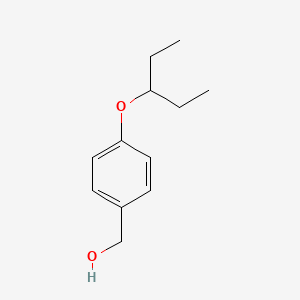
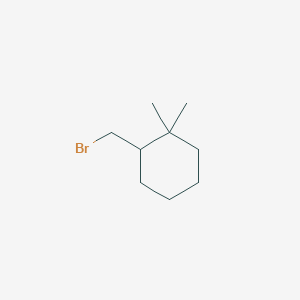
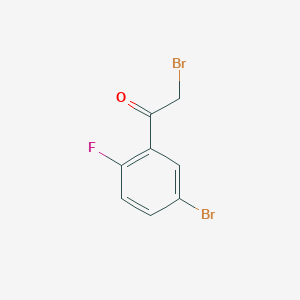
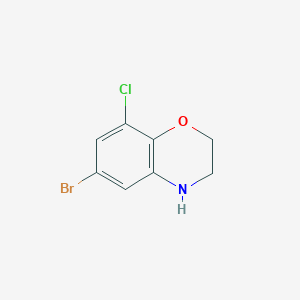
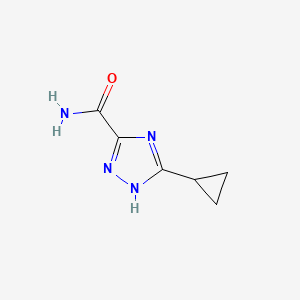
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)
